molecular formula C22H25NO5S B281248 Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Cat. No. B281248
M. Wt: 415.5 g/mol
InChI Key: JYXFTAMWZQRAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate, commonly known as DPAF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPAF is a benzofuran derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of DPAF is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic properties. DPAF has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to cell death.
Biochemical and Physiological Effects:
DPAF has been shown to have a variety of biochemical and physiological effects. In animal studies, DPAF has been shown to reduce inflammation and pain, as well as inhibit tumor growth. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of DPAF.

Advantages and Limitations for Lab Experiments

One advantage of using DPAF in lab experiments is its high thermal stability, making it suitable for use in high-temperature reactions. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on DPAF. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an insecticide, as it has been shown to have insecticidal properties. Additionally, further research is needed to fully understand the mechanism of action of DPAF and its potential applications in material science.

Synthesis Methods

DPAF can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-propyl-1-benzofuran-3-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethyl 2-propyl-1-benzofuran-3-carboxylate in the presence of triethylamine and pyridine. Both methods yield DPAF as a white crystalline solid.

Scientific Research Applications

DPAF has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DPAF has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, DPAF has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In material science, DPAF has been studied for its potential use in organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-transporting properties.

properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H25NO5S/c1-5-7-19-21(22(24)27-6-2)17-13-16(10-11-18(17)28-19)23-29(25,26)20-12-14(3)8-9-15(20)4/h8-13,23H,5-7H2,1-4H3

InChI Key

JYXFTAMWZQRAMQ-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C(=O)OCC

Origin of Product

United States

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